molecular formula C12H15BrO B3288079 1-Pentanone, 2-bromo-1-(4-methylphenyl)- CAS No. 850352-48-6

1-Pentanone, 2-bromo-1-(4-methylphenyl)-

Cat. No.: B3288079
CAS No.: 850352-48-6
M. Wt: 255.15 g/mol
InChI Key: SAOSCHJZYMDGOB-UHFFFAOYSA-N
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Description

1-Pentanone, 2-bromo-1-(4-methylphenyl)- is an organic compound with the molecular formula C12H15BrO. It is a brominated derivative of 1-pentanone, featuring a bromine atom and a 4-methylphenyl group attached to the carbonyl carbon. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Pentanone, 2-bromo-1-(4-methylphenyl)- can be synthesized through several methods. One common approach involves the bromination of 1-(4-methylphenyl)-1-pentanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of 1-Pentanone, 2-bromo-1-(4-methylphenyl)- may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems helps in maintaining consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

1-Pentanone, 2-bromo-1-(4-methylphenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Corresponding substituted derivatives (e.g., amines, ethers).

    Reduction: Alcohols.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

1-Pentanone, 2-bromo-1-(4-methylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Pentanone, 2-bromo-1-(4-methylphenyl)- involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Pentanone, 2-bromo-1-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties

Properties

IUPAC Name

2-bromo-1-(4-methylphenyl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-3-4-11(13)12(14)10-7-5-9(2)6-8-10/h5-8,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOSCHJZYMDGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC=C(C=C1)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283673
Record name 2-Bromo-1-(4-methylphenyl)-1-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850352-48-6
Record name 2-Bromo-1-(4-methylphenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850352-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(4-methylphenyl)-1-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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